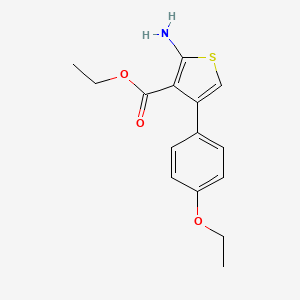

![molecular formula C12H11N3O3 B1298741 2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid CAS No. 385383-59-5](/img/structure/B1298741.png)

2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

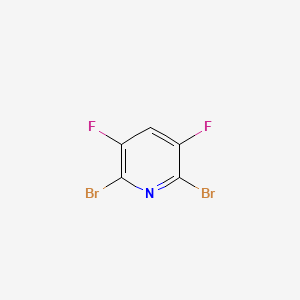

“2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid” is a compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Molecular Structure Analysis

The molecular structure of pyrazole consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The specific molecular structure of “this compound” is not found in the retrieved papers.Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in several reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . The specific chemical reactions involving “this compound” are not found in the retrieved papers.Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid is a compound that falls under a broader category of chemicals synthesized through various organic reactions, including Knoevenagel condensation. This reaction is crucial for generating α, β‐unsaturated ketones/carboxylic acids and has been instrumental in developing biologically active molecules, particularly with anticancer activity. The compounds derived from this and similar reactions exhibit significant pharmacological potential, ranging from nanomolar to micromolar efficacies against various cancer targets, such as DNA, microtubules, and kinases (Tokala, Bora, & Shankaraiah, 2022).

Role in Heterocycles Synthesis

Another application is the synthesis of heterocyclic compounds, where compounds like this compound serve as building blocks. These compounds are valuable for creating pyrazolo-imidazoles, thiazoles, and various spiropyrans, contributing to the development of new classes of heterocyclic compounds and dyes. The unique reactivity of such compounds under mild conditions highlights their importance in synthetic chemistry (Gomaa & Ali, 2020).

Antioxidant and Anti-inflammatory Agents

Additionally, the structural variations of benzoic acid derivatives, including those similar to this compound, play a crucial role in their biological activity. These compounds are investigated for their antioxidant and antimicrobial properties, showing that structural differences significantly impact their effectiveness. For instance, compounds with a higher number of hydroxyl groups and conjugated bonds tend to exhibit higher antioxidant activity, demonstrating the critical relationship between chemical structure and biological function (Godlewska-Żyłkiewicz et al., 2020).

Biological and Synthetic Importance

The synthesis and application of pyrazoline derivatives, including the chemical class to which this compound belongs, highlight their potential in anticancer research. These derivatives have shown significant biological effects, fostering further investigation into their properties and applications (Ray et al., 2022).

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The future directions for “2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid” are not found in the retrieved papers.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to interact with various biological targets . For instance, some pyrazole derivatives are known to inhibit succinate dehydrogenase, a key enzyme in the citric acid cycle .

Mode of Action

It is plausible that the compound interacts with its targets through the formation of covalent or non-covalent bonds, leading to changes in the target’s function

Biochemical Pathways

Given the potential inhibition of succinate dehydrogenase, it could impact the citric acid cycle, affecting energy production within cells .

Result of Action

If it does inhibit succinate dehydrogenase, it could potentially disrupt energy production within cells, leading to various downstream effects .

Propriétés

IUPAC Name |

2-[(1-methylpyrazole-3-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-15-7-6-10(14-15)11(16)13-9-5-3-2-4-8(9)12(17)18/h2-7H,1H3,(H,13,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUCUHFEEJYUHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352462 |

Source

|

| Record name | 2-[(1-Methyl-1H-pyrazole-3-carbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

385383-59-5 |

Source

|

| Record name | 2-[(1-Methyl-1H-pyrazole-3-carbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

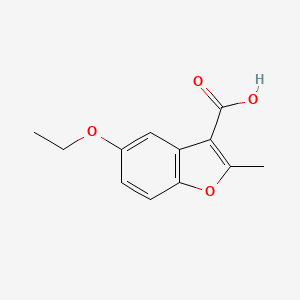

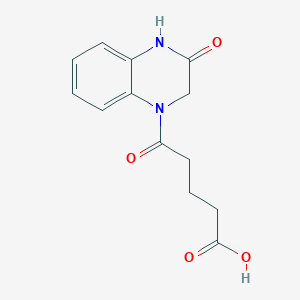

![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)

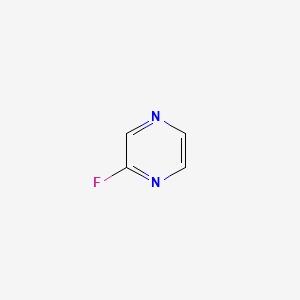

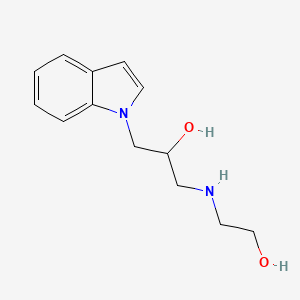

![N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide](/img/structure/B1298683.png)